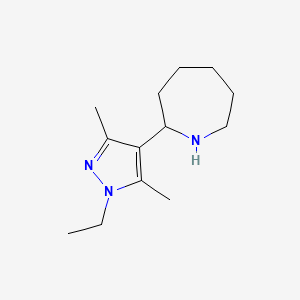
5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at position 5, a fluorophenyl group at position 1, and a carbonitrile group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-fluorobenzaldehyde and hydrazine hydrate can yield 4-fluorophenylhydrazine, which can then be reacted with 4-chlorobutyronitrile to form the desired pyrazole compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Others may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1-(4-fluorophenyl)-1H-indole: This compound shares structural similarities with 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile but has an indole ring instead of a pyrazole ring.
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone: This compound is used as an intermediate in the synthesis of zolazepam and has similar functional groups.
Uniqueness
Its pyrazole ring structure, combined with the chloro, fluorophenyl, and carbonitrile groups, makes it a versatile compound for various synthetic and research purposes .
Eigenschaften
CAS-Nummer |
1050619-83-4 |
|---|---|
Molekularformel |
C10H5ClFN3 |
Molekulargewicht |
221.62 g/mol |
IUPAC-Name |
5-chloro-1-(4-fluorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5ClFN3/c11-10-7(5-13)6-14-15(10)9-3-1-8(12)2-4-9/h1-4,6H |
InChI-Schlüssel |
IUNUTIQMCPFGST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(5,6,7,8-Tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11885002.png)









